molecular formula C10H14N2O B14769064 2-Amino-5-(pyrrolidin-1-yl)phenol

2-Amino-5-(pyrrolidin-1-yl)phenol

Cat. No.: B14769064
M. Wt: 178.23 g/mol
InChI Key: TZZRNQPGHMRPLD-UHFFFAOYSA-N
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Description

2-Amino-5-(pyrrolidin-1-yl)phenol is an organic compound featuring a phenol group substituted with an amino group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(pyrrolidin-1-yl)phenol typically involves the reaction of 2-nitrophenol with pyrrolidine under reducing conditionsCommon reagents used in this synthesis include hydrogen gas with a palladium catalyst or other reducing agents like iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(pyrrolidin-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be further reduced to form different derivatives, depending on the conditions and reagents used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various reduced forms depending on the extent of reduction.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

2-Amino-5-(pyrrolidin-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(pyrrolidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and amino group can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity. This compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Amino-4-(pyrrolidin-1-yl)phenol
  • 2-Amino-6-(pyrrolidin-1-yl)phenol
  • 2-Amino-5-(piperidin-1-yl)phenol

Comparison: 2-Amino-5-(pyrrolidin-1-yl)phenol is unique due to the specific positioning of the amino and pyrrolidine groups, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-amino-5-pyrrolidin-1-ylphenol

InChI

InChI=1S/C10H14N2O/c11-9-4-3-8(7-10(9)13)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,11H2

InChI Key

TZZRNQPGHMRPLD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)N)O

Origin of Product

United States

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